4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline
Description
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at the 4-position and a 3,4-dimethylbenzoyl moiety at the 3-position. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to interact with biological targets such as enzymes and DNA. The electron-withdrawing sulfonyl group and electron-rich dimethylbenzoyl substituent in this compound likely influence its electronic properties, solubility, and pharmacokinetic behavior.
Properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-12-13-18(14-17(16)2)23(26)21-15-25-22-11-7-6-10-20(22)24(21)29(27,28)19-8-4-3-5-9-19/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLBILNOXHWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization Approach
This method begins with the synthesis of a quinoline precursor, followed by sulfonylation and benzoylation. A representative protocol involves:
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Quinoline Core Synthesis : Condensation of aniline derivatives with glycerol under the Skraup reaction conditions to form 8-aminoquinoline.
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Sulfonylation : Reaction of 8-aminoquinoline with benzenesulfonyl chloride in dichloromethane (DCM) in the presence of pyridine as a base, yielding 8-(benzenesulfonamido)quinoline.
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Benzoylation : Friedel-Crafts acylation of the quinoline ring using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous DCM.
Key parameters influencing yields include:
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Temperature : Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
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Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution rates compared to nonpolar alternatives.
Ultrasound-Assisted Synthesis
Recent advancements in green chemistry have demonstrated the efficacy of ultrasound irradiation for accelerating quinoline functionalization. Comparative studies reveal:
Table 1: Reaction Efficiency Under Conventional vs. Ultrasound-Assisted Conditions
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time (min) | 720 | 6–9 |
| Yield (%) | 38–72 | 60–88 |
| Energy Consumption (kW) | 1.2 | 0.08 |
Ultrasound irradiation (50–100% amplitude, 20 kHz frequency) reduces reaction times by 150-fold and improves yields by 15–30% through enhanced mass transfer and cavitation effects. For example, the sulfonylation step under ultrasound achieves 96% yield in 4 minutes, compared to 88% yield over 240 minutes conventionally.
The introduction of the 3,4-dimethylbenzoyl group necessitates careful control of regioselectivity. Nuclear magnetic resonance (NMR) studies confirm that acylation occurs preferentially at the C-3 position due to electron-donating effects from the quinoline nitrogen. Critical factors include:
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Catalyst Selection : AlCl₃ outperforms FeCl₃ or ZnCl₂, providing >90% regioselectivity.
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Substrate Ratios : A 1:1.2 molar ratio of quinoline to 3,4-dimethylbenzoyl chloride minimizes diacylation byproducts.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on:
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FT-IR : Sulfonyl S=O stretches at 1324–1393 cm⁻¹ and carbonyl C=O stretches at 1604–1680 cm⁻¹.
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¹H NMR : Distinct signals for quinoline H-2 (δ 8.86–9.14 ppm) and methyl groups (δ 2.2–2.5 ppm).
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X-ray Crystallography : Monocrystal analyses reveal planar quinoline rings with dihedral angles of 85–90° between the sulfonyl and benzoyl groups.
Industrial-Scale Considerations
Pilot-scale syntheses (100 g batches) employ continuous flow reactors to enhance reproducibility. Key adjustments include:
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Solvent Recycling : DCM recovery rates exceed 85% using fractional distillation.
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Catalyst Regeneration : AlCl₃ is recovered via aqueous extraction and reused for 3–5 cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the dimethylbenzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives of the original compound, as well as various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some quinoline compounds have shown promise in cancer research.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The benzenesulfonyl and dimethylbenzoyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Key Compounds:
2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline (): Substituents: 4-chlorophenyl (2-position), 3,4-dimethoxyphenyl (4-position), methoxy (6-position), methyl (3-position). Synthesis: One-pot three-component Povarov reaction using BF3·OEt2 catalyst, followed by microwave-assisted oxidative aromatization (I2-DMSO system; 89% yield). Key Features: Electron-donating methoxy and methyl groups enhance aromatic stability but reduce polarity compared to sulfonyl-containing derivatives .
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k) (): Substituents: Amino (4-position), chlorophenyl (2-position), methoxyphenyl (3-position). Synthesis: PdCl2(PPh3)2/PCy3-catalyzed cross-coupling in DMF.
4-(3,4-Dihydro-2H-Quinolin-1-Ylsulfonyl)-N-[4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl]Benzamide (): Substituents: Dihydroquinoline sulfonyl (4-position), benzamide-linked sulfamoyl group.
Pharmacokinetic and Physicochemical Properties
- logP Trends: Sulfonyl groups (e.g., target compound) increase polarity compared to methoxy/methyl derivatives but remain less polar than amino-substituted quinolines.
- Solubility: Amino groups (4k) enhance aqueous solubility, whereas bulky benzoyl/sulfonyl groups may reduce it.
Q & A
Q. What are the key synthetic pathways for 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the benzenesulfonyl group via sulfonyl chloride intermediates.
- Coupling reactions : Attaching the 3,4-dimethylbenzoyl group to the quinoline backbone using catalysts like iodine or EDCI . Optimization strategies include precise control of temperature (e.g., 338 K for THF-based reactions), solvent choice (polar aprotic solvents for stability), and pH to minimize side products. Purification via column chromatography or recrystallization is critical for ≥95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments to verify substituent positions .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98%) and detects trace impurities .
Q. What in vitro assays are utilized for initial screening of pharmacological potential?
- Anticancer : Cell viability assays (e.g., MTT) against cancer cell lines (IC₅₀ determination) .
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests using bacterial/fungal cultures .
Q. What are the primary biological targets implicated in its activity?
Preliminary studies suggest interactions with DNA topoisomerases (via quinoline core intercalation) and kinase enzymes (sulfonyl group binding to catalytic sites) . Target validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What storage protocols ensure compound stability?
Store in airtight containers under inert gas (N₂/Ar), at 4°C in dark conditions. Avoid moisture to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How do functional groups influence reactivity in derivatization reactions?
- Benzenesulfonyl : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) .
- 3,4-Dimethylbenzoyl : Steric hindrance from methyl groups limits regioselectivity in Friedel-Crafts reactions. Computational modeling (DFT) predicts reactive sites for targeted modifications .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based) with cellular pathway analysis (e.g., Western blotting for protein expression) .
- Dose-response normalization : Account for variability in cell line sensitivity or assay conditions .
Q. How can computational modeling predict interaction mechanisms with biomolecules?
- Molecular docking : Identifies binding poses in DNA grooves or enzyme active sites (AutoDock Vina) .
- Molecular Dynamics (MD) : Simulates stability of protein-ligand complexes over 100-ns trajectories (GROMACS) . Experimental validation via X-ray crystallography or Cryo-EM is recommended .
Q. What methodologies compare structure-activity relationships (SAR) with analogues?
- Comparative bioassays : Test derivatives (e.g., ethoxy/methoxy substitutions) against parent compound .
- Free-Wilson analysis : Quantifies contributions of substituents to bioactivity . Key analogues include chloroquine (antimalarial) and camptothecin (topoisomerase inhibitor) .
Q. How to design experiments distinguishing direct enzymatic inhibition vs. indirect pathway modulation?
- Enzyme kinetics : Measure and shifts in presence of the compound .
- CRISPR knockouts : Disrupt target genes (e.g., TOP1 for topoisomerase) to assess activity loss .
Data Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in yields (40–85%) may arise from solvent purity or catalyst batch differences . Standardize reagents and use design of experiments (DoE) for robustness .
- Biological Activity Conflicts : Inconsistent IC₅₀ values could reflect cell culture conditions (e.g., serum concentration). Replicate studies in ≥3 independent labs using SOPs .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
